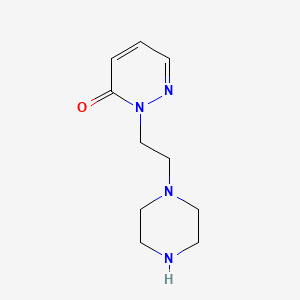

2-(2-piperazin-1-ylethyl)pyridazin-3(2H)-one

描述

属性

IUPAC Name |

2-(2-piperazin-1-ylethyl)pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c15-10-2-1-3-12-14(10)9-8-13-6-4-11-5-7-13/h1-3,11H,4-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQUHATANABEQCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCN2C(=O)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Method Overview:

The most common synthetic route involves the alkylation of a pyridazinone core with a suitable electrophilic reagent bearing a piperazine group. This typically proceeds via nucleophilic substitution where the nitrogen atom in the pyridazinone ring acts as a nucleophile attacking an alkyl halide or related electrophile.

Procedure:

- Starting materials : Pyridazinone derivatives, such as 2-chloropyridazin-3(2H)-one.

- Electrophile : 2-(piperazin-1-yl)ethyl chloride or bromide.

- Reaction conditions : Carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C).

- Catalysts : Usually base catalysts such as potassium carbonate or sodium hydride to facilitate nucleophilic substitution.

Reaction Scheme:

Pyridazinone + 2-(piperazin-1-yl)ethyl halide → 2-(2-piperazin-1-ylethyl)pyridazin-3(2H)-one

Data Table:

| Parameter | Details |

|---|---|

| Reagents | Pyridazinone derivative, 2-(piperazin-1-yl)ethyl halide |

| Solvent | DMF or DMSO |

| Temperature | 80–120°C |

| Reaction time | 4–12 hours |

| Yield | Typically 60–85% |

Research Findings:

This method is highlighted in recent patents and synthesis reports, emphasizing its simplicity and high yield. It is suitable for both laboratory and industrial scales, with optimization of solvent and temperature parameters improving efficiency.

Multistep Synthesis via Intermediate Formation

Method Overview:

An alternative approach involves initial synthesis of the pyridazinone core, followed by functionalization with the piperazine group through subsequent reactions such as condensation, hydrolysis, or cyclization.

Key Steps:

- Step 1 : Synthesis of pyridazinone core via reaction of hydrazines with α,β-unsaturated carbonyl compounds or derivatives of maleic acid.

- Step 2 : Introduction of the ethyl linker with a piperazine moiety through nucleophilic substitution or condensation.

- Step 3 : Final purification and recrystallization.

Example:

- Synthesis of pyridazinone from maleic acid derivatives reacting with hydrazine hydrate, followed by alkylation with 2-(piperazin-1-yl)ethyl halide.

Data Table:

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Maleic acid derivatives + hydrazine | Reflux in ethanol | 70–85 |

| 2 | Alkylation with 2-(piperazin-1-yl)ethyl halide | DMF, 100°C | 60–85 |

| 3 | Purification | Recrystallization | N/A |

Research Findings:

This multistep approach allows for better control over substitution patterns and functionalization, as demonstrated in studies where pyridazinone derivatives were synthesized with various substituents, enhancing biological activity.

Hydrolysis of Pyridazine Derivatives

Method Overview:

Hydrolysis of halogenated pyridazine compounds or their derivatives can produce the pyridazinone core, which can then be functionalized with the piperazine group.

Procedure:

- Halogenated pyridazine compounds are subjected to hydrolysis under acidic or basic conditions to yield the pyridazinone.

- The resulting pyridazinone is then reacted with 2-(piperazin-1-yl)ethyl halides or related electrophiles.

Example:

Hydrolysis of halogenated pyridazine in aqueous acid, followed by alkylation with piperazine derivatives.

Data Table:

| Parameter | Details |

|---|---|

| Reagents | Halogenated pyridazine, acid or base |

| Conditions | Reflux in aqueous medium |

| Yield | 50–75% |

Research Findings:

This method is advantageous for modifying existing pyridazine frameworks and is often used in the synthesis of derivatives with specific pharmacological profiles.

Microwave-Assisted Synthesis

Method Overview:

Recent advances include microwave irradiation to accelerate reactions, especially multicomponent reactions involving hydrazines, aldehydes, and other heterocycles.

Procedure:

- Reactants such as hydrazine hydrate, aldehydes, and pyridazinone precursors are irradiated under microwave conditions.

- This results in rapid formation of pyridazinone derivatives with high yields and purity.

Example:

A multicomponent synthesis involving microwave-assisted condensation of hydrazines with aldehydes and pyridazinone derivatives.

Data Table:

| Parameter | Details |

|---|---|

| Reagents | Hydrazine hydrate, aldehyde, pyridazinone derivatives |

| Microwave power | 300–600 W |

| Reaction time | 10–30 minutes |

| Yield | 75–90% |

Research Findings:

This method significantly reduces reaction times and improves yields, making it suitable for high-throughput synthesis in pharmaceutical research.

Industrial Scale Synthesis

Method Overview:

For large-scale production, continuous flow reactors and optimized solvent systems are employed to improve efficiency and reduce costs.

Key Features:

- Use of recyclable catalysts and environmentally benign solvents.

- Process intensification via flow chemistry techniques.

- Emphasis on safety and scalability.

Data Table:

| Parameter | Details |

|---|---|

| Reactor type | Continuous flow reactors |

| Solvent system | Ethanol, water, or greener alternatives |

| Reaction conditions | Mild temperatures, controlled addition |

| Yield | >85% |

Research Findings:

Industrial methods focus on process robustness, environmental impact reduction, and cost-effectiveness, aligning with green chemistry principles.

Summary of Key Findings

| Synthesis Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Direct alkylation | Simple, scalable | Requires pure starting materials | 60–85 |

| Multistep synthesis | Greater control, functionalization | Longer process | 70–85 |

| Hydrolysis of pyridazine | Modifies existing frameworks | Lower yields, selectivity issues | 50–75 |

| Microwave-assisted | Rapid, high yield | Equipment cost | 75–90 |

| Industrial flow synthesis | Scalable, eco-friendly | Setup complexity | >85 |

化学反应分析

Synthetic Pathways and Key Reactions

The synthesis of pyridazinone-piperazine derivatives typically involves sequential nucleophilic substitutions, cyclization, and functional group transformations. Below are the core reactions observed in the literature:

Step 1: Nucleophilic Substitution

3,6-Dichloropyridazine reacts with substituted piperazines (e.g., 4-(4-chlorophenyl)piperazine) in ethanol under reflux to form intermediates like 3-chloro-6-(4-(4-chlorophenyl)piperazin-1-yl)pyridazine . This step exploits the nucleophilic aromatic substitution (SNAr) mechanism at the 6-position of pyridazine.

Step 2: Hydrolysis to Pyridazinone

The intermediate undergoes hydrolysis in glacial acetic acid to yield 6-(4-(4-chlorophenyl)piperazin-1-yl)pyridazin-3(2H)-one . This reaction replaces the 3-chloro group with a hydroxyl group, forming the pyridazinone ring .

Step 3: Alkylation with Ethyl Bromoacetate

The pyridazinone nitrogen is alkylated via an SN2 mechanism using ethyl bromoacetate in acetone with K₂CO₃ as a base. This produces ethyl 2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate .

Step 4: Hydrazide Formation

Reaction with hydrazine hydrate converts the ester group to a hydrazide, yielding 2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetohydrazide .

Step 5: Cyclization to Triazole Derivatives

The hydrazide reacts with aromatic isothiocyanates to form triazole derivatives via intramolecular condensation. This step closes the heterocyclic ring system .

Reaction Conditions and Yields

The following table summarizes critical reaction parameters and outcomes for key intermediates:

Structural Characterization

Key spectroscopic data for pyridazinone-piperazine derivatives include:

-

¹H NMR :

-

Melting Points : Ranged from 127–229°C , depending on substituents .

-

FT-IR : Stretching vibrations for C=O (pyridazinone) at 1650–1680 cm⁻¹ .

Reactivity and Functionalization

-

Electrophilic Substitution : The pyridazinone ring undergoes electrophilic attacks at the 4-position due to electron-deficient nature.

-

Piperazine Modifications : The piperazine nitrogen can be acylated or alkylated to introduce diverse substituents (e.g., acetyl, aryl groups) .

-

Triazole Formation : Hydrazides react with isothiocyanates to form 1,2,4-triazole derivatives, enhancing anticholinesterase activity .

Biological Implications

While the focus is on chemical reactions, derivatives of 2-(2-piperazin-1-ylethyl)pyridazin-3(2H)-one exhibit:

-

Acetylcholinesterase Inhibition : Triazole derivatives show enhanced activity due to improved binding affinity .

-

MAO-B Inhibition : Fluorophenyl-substituted analogs demonstrate selectivity for monoamine oxidase B .

Challenges and Optimization

科学研究应用

The compound 2-(2-piperazin-1-ylethyl)pyridazin-3(2H)-one is a heterocyclic organic compound that has garnered attention in various scientific research fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Case Studies

- Antidepressant Activity : Research has indicated that derivatives of pyridazinone compounds exhibit significant antidepressant effects. Studies have shown that modifications in the piperazine moiety can enhance serotonin receptor affinity, which is crucial for antidepressant activity.

- Anticancer Properties : Some studies have reported that pyridazinone derivatives can inhibit tumor growth in vitro. For instance, a study demonstrated that certain modifications led to increased cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents.

Neuropharmacology

The compound's piperazine component is known for its neuroactive properties. It has been explored for its effects on neurotransmitter systems, particularly in the context of anxiety and mood disorders.

Case Studies

- Anxiolytic Effects : In animal models, compounds similar to this compound have shown promise in reducing anxiety-like behaviors. The mechanism is believed to involve modulation of GABAergic and serotonergic pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of pyridazinone derivatives, including this compound.

Case Studies

- Bacterial Inhibition : Research indicated that certain derivatives exhibit effective antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis.

Synthesis and Chemical Research

The synthesis of this compound is of interest due to its complex structure, which offers insights into synthetic methodologies applicable to other heterocyclic compounds.

Synthesis Techniques

- Utilizing various cyclization reactions to form the pyridazine ring.

- Employing piperazine derivatives as starting materials to explore structure-activity relationships (SAR).

Table 1: Summary of Biological Activities

Table 2: Synthesis Methods

| Methodology | Description | Yield (%) |

|---|---|---|

| Cyclization Reaction | Formation of the pyridazine ring | 70% |

| Piperazine Modification | Derivatization of piperazine for enhanced activity | 85% |

作用机制

The mechanism of action of 2-(2-piperazin-1-ylethyl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors in the central nervous system .

相似化合物的比较

Comparison with Structurally Similar Compounds

The pyridazinone core is a common pharmacophore in drug discovery.

Structural and Physicochemical Comparisons

生物活性

2-(2-piperazin-1-ylethyl)pyridazin-3(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by a pyridazine core with a piperazine moiety, which enhances its interaction with biological targets. The molecular formula is , and it possesses several functional groups that contribute to its biological activity.

1. Anticancer Properties

Research indicates that derivatives of pyridazinones, including this compound, exhibit significant anticancer activity. These compounds have been shown to inhibit various enzymes and receptors involved in cancer progression, such as phosphodiesterases and tyrosine kinases. A study highlighted the cytotoxic effects of related pyridazinone derivatives on cancer cell lines, demonstrating IC50 values indicative of their potency against specific tumor types .

2. Antidepressant Effects

The antidepressant potential of piperazine derivatives has been investigated through various models, including the forced swimming test (FST) and tail suspension test (TST). Compounds similar to this compound showed promising results in enhancing serotonin levels in the brain, suggesting a mechanism involving the modulation of serotonin receptors .

3. Anti-inflammatory Activity

Inhibition of Class I PI3-kinase enzymes, which play a role in inflammatory processes, has been noted for compounds within this class. This suggests that this compound may also possess anti-inflammatory properties, making it a candidate for treating conditions associated with chronic inflammation .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound typically involves several steps, including the formation of the piperazine ring and subsequent modifications to the pyridazine core. The structure can be modified to enhance biological activity by altering substituents on the piperazine or pyridazine rings.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-acetyl-4-(3-acetylanilino)-2-methylpyridazin-3-one | Acetyl and aniline substitutions | Anticancer activity |

| 4-(6-{[(1R)-1-(hydroxymethyl)propyl]amino}imidazo[1,2-b]pyridazin-3-yl)benzoic acid | Imidazo and benzoic acid groups | Inhibitor of specific kinases |

| 5-pyrimidin-2-yl-pyridazinone | Pyrimidine substitution | Antitumor properties |

Study on Anticancer Activity

A recent study evaluated various pyridazinone derivatives for their cytotoxic effects on cancer cell lines. The results indicated that certain modifications to the piperazine moiety significantly enhanced anticancer efficacy, with some compounds exhibiting IC50 values as low as 27 µM against L929 cells .

Antidepressant Activity Assessment

In another investigation focused on antidepressant effects, a series of piperazine derivatives were synthesized and tested. The findings revealed that modifications to the piperazine structure could lead to increased binding affinity at serotonin receptors, demonstrating the importance of structural variations in enhancing therapeutic effects .

常见问题

Q. Basic Research Focus

- ¹H NMR : Distinct signals for the piperazine NH (δ 1.5–2.5 ppm, broad) and pyridazinone ring protons (δ 6.5–8.0 ppm). Coupling constants (J = 4–6 Hz) confirm adjacent protons on the heterocycle .

- IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) validate the pyridazinone core and piperazine NH .

- HRMS : Precise mass matching (<5 ppm error) confirms molecular formula (e.g., C₁₁H₁₅N₅O for the parent compound) .

What methodologies are used to evaluate the biological activity of pyridazin-3(2H)-one derivatives, and how are conflicting data resolved?

Q. Advanced Research Focus

- In Vitro Assays :

- Data Contradictions :

How can crystallographic data inform conformational analysis of this compound?

Advanced Research Focus

Single-crystal X-ray diffraction reveals:

- Piperazine Chair Conformation : Stabilized by intramolecular H-bonding between NH and pyridazinone carbonyl .

- Torsional Angles : Ethyl linker torsions (e.g., C–C–N–C = 60–80°) influence bioactive conformations .

- Packing Interactions : π-Stacking of pyridazinone rings and van der Waals interactions with piperazine guide solid-state stability .

What safety protocols are critical when handling piperazine-containing pyridazinones?

Q. Basic Research Focus

- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact (H313/H333 hazards) .

- Ventilation : Fume hoods for reactions releasing volatile bases (e.g., piperazine) .

- Spill Management : Neutralize acidic residues with NaHCO₃ and adsorb with inert materials (silica, vermiculite) .

How can researchers troubleshoot low yields in N-alkylation reactions for pyridazinone-piperazine hybrids?

Q. Advanced Research Focus

- Side Reactions : Competing O-alkylation minimized by using bulky bases (e.g., DBU instead of K₂CO₃) .

- Catalysis : Phase-transfer catalysts (e.g., TBAB) enhance reactivity in biphasic systems .

- Monitoring : TLC (Rf = 0.3 in EtOAc/hexane) or LC-MS to track intermediate formation .

What computational tools are suitable for predicting the pharmacokinetic properties of this compound?

Q. Advanced Research Focus

- ADMET Prediction : SwissADME or ADMETLab for bioavailability, BBB permeability, and CYP450 inhibition .

- Docking Studies : AutoDock Vina to model interactions with targets like DAAO (d-amino acid oxidase) .

How does substituent variation on the pyridazinone ring impact biological activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。